L-657926

TxA2 receptor pharmacology stereoselective antagonism radioligand binding

Irreproducible TP receptor pharmacology often stems from undefined stereochemical composition of generic antagonists. L-657926 provides a defined (-)/(+) enantiomeric mixture with a documented 459-fold potency differential (IC50 = 0.27 nM vs 124 nM), serving as an essential stereochemical control and reference standard. • Validates receptor stereoselectivity across platelet, vascular, renal, and monocyte systems • Monophasic binding profile (Kd = 380 nM) distinguishes TP receptor heterogeneity when compared to biphasic ligands • (-)-isomer surpasses SQ29548 & ONO11113 in human monocyte TxA2 receptor functional antagonism

Molecular Formula C21H19ClFNO2
Molecular Weight 371.8 g/mol
CAS No. 113243-00-8
Cat. No. B568482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-657926
CAS113243-00-8
Molecular FormulaC21H19ClFNO2
Molecular Weight371.8 g/mol
Structural Identifiers
InChIInChI=1S/C21H19ClFNO2/c22-15-6-4-13(5-7-15)12-24-19-9-8-16(23)11-18(19)17-3-1-2-14(21(17)24)10-20(25)26/h4-9,11,14H,1-3,10,12H2,(H,25,26)/t14-/m0/s1
InChIKeyLHJWQVJJSYPRIX-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-657926: Stereochemically Defined TxA2 Receptor Antagonist


L-657926 (CAS 113243-00-8) is a stereoselective antagonist of the thromboxane A2 (TxA2)/prostaglandin H2 receptor, belonging to the tetrahydrocarbazole class of TP receptor ligands [1]. Its molecular formula is C21H19ClFNO2, with a molecular weight of 371.83 g/mol . The compound comprises both (-) and (+) enantiomeric configurations of 9-chlorobenzyl-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl acetic acid, with the (-)-isomer demonstrating substantially higher receptor affinity than its (+)-counterpart [2]. L-657926 serves as a pharmacological tool for investigating TxA2-mediated signaling in platelet, vascular, and renal systems [3].

L-657926 Stereochemistry and Non-Interchangeability


Thromboxane A2 (TP) receptor antagonists exhibit marked heterogeneity in binding affinity, stereochemical dependence, and functional potency across different tissue types [1]. L-657926 is not a single molecular entity but a defined mixture of (-) and (+) stereoisomers, with the (-)-isomer exhibiting approximately 460-fold greater potency (IC50 = 0.27 nM) than the (+)-isomer (IC50 = 124 nM) . This stereochemical identity critically determines experimental outcomes; using generic TP antagonists with undefined or differing stereochemical composition will produce irreproducible results. Furthermore, the rank-order potency of TP antagonists varies significantly between cell types (e.g., platelets vs. mesangial cells vs. monocytes), meaning compounds such as SQ-29548, L-657925, and GR-32191 cannot be assumed to substitute interchangeably for L-657926 without altering the pharmacological profile under investigation [2][3].

L-657926 Quantitative Differentiation Evidence


Stereoisomer Potency Differential in TxA2 Receptor Binding

L-657926 exhibits pronounced stereochemical dependence in TxA2 receptor binding. The (-)-enantiomer (9-chlorobenzyl-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl acetic acid) binds with sub-nanomolar affinity, whereas the (+)-enantiomer is approximately 460-fold less potent. This stereoselectivity is essential for experimental design and distinguishes L-657926 from non-stereochemically characterized TP antagonists.

TxA2 receptor pharmacology stereoselective antagonism radioligand binding

Binding Affinity vs. L-657925 in HEL Cells

In direct comparative binding studies using human erythroleukemia (HEL) cells, L-657926 (Kd = 380 nM) demonstrates approximately 47.5-fold lower affinity than its stereoisomer L-657925 at the high-affinity binding site (Kd = 8 nM). Notably, L-657925 exhibits two-site binding kinetics (high-affinity Kd = 8 nM; low-affinity Kd = 400 nM), whereas L-657926 binds to a single class of sites. This differential binding profile makes L-657926 a valuable comparator for elucidating receptor binding heterogeneity. [1]

TxA2 receptor HEL cell pharmacology ligand binding comparison

Functional Antagonism Ranking in Mesangial Cells

In functional antagonism assays using rat mesangial cells, L-657926 exhibits an IC50 of 1,300 nM for competitive inhibition of [125I]BOP binding. This represents approximately 382-fold lower potency than SQ-29548 (IC50 = 3.4 nM) and 62-fold lower potency than L-657925 (IC50 = 21 nM). The complete rank order potency is: SQ-29548 (3.4 nM) > L-657925 (21 nM) > GR-32191 (200 nM) > L-657926 (1,300 nM). [1][2]

glomerular pharmacology TxA2 receptor antagonism mesangial cell signaling

Stereoisomer Potency in Human Monocyte TxA2 Receptors

In human peripheral blood monocyte membranes, the (-)-isomer of L-657926 (9-chlorobenzyl-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl acetic acid) is the most potent antagonist among all tested compounds, surpassing both the agonist I-BOP and the antagonist SQ29548. The complete rank-order potency is: (-)-L-657926 > I-BOP = I-SAP > ONO11113 > SQ29548 > U46619 > (+)-L-657926. The (-)-isomer at 100 nM attenuates I-BOP-induced intracellular calcium increases. [1]

monocyte pharmacology TxA2 receptor antagonism immune cell signaling

L-657926 TxA2 Pharmacology Applications


Stereoselectivity Controls in TP Receptor Studies

L-657926, comprising both (-) and (+) stereoisomers with a documented 459-fold potency differential (IC50 = 0.27 nM vs. 124 nM), serves as an essential stereochemical control in experiments designed to validate receptor stereoselectivity . Researchers investigating chiral discrimination at the TP receptor can utilize the distinct activity profiles of the (-) and (+) enantiomers to confirm that observed antagonist effects are stereospecific rather than nonspecific membrane interactions. This application is critical for studies seeking to characterize TP receptor binding pocket geometry and for quality control in compound library screening where stereochemical integrity must be verified. [1]

Comparative Antagonist Profiling in Mesangial Cells

L-657926 occupies a well-defined, moderate-potency position on the TP antagonist spectrum (mesangial cell IC50 = 1,300 nM), making it an essential comparator for studies investigating differential antagonist sensitivity across renal cell types . In experimental designs requiring a broad dynamic range of TP antagonism, L-657926 provides a crucial mid-to-low potency reference point, enabling concentration-response curves that span from sub-nanomolar (SQ-29548, IC50 = 3.4 nM) to micromolar ranges. This application is particularly relevant for research into glomerular disease pathogenesis where TP receptor signaling modulates atrial natriuretic peptide (ANP)-responsive guanylyl cyclase activity [1].

Single-Site vs. Multi-Site Binding in Hematopoietic Cells

L-657926 (Kd = 380 nM, single binding site class) serves as a critical reference compound for distinguishing TP receptor binding heterogeneity when compared to L-657925 (two binding site classes: high-affinity Kd = 8 nM; low-affinity Kd = 400 nM) . In human erythroleukemia (HEL) cell and related hematopoietic model systems, the monophasic binding profile of L-657926 contrasts with the biphasic profile of L-657925, providing a functional probe for investigating the molecular basis of TP receptor binding site multiplicity. This differential binding behavior makes L-657926 indispensable for studies aimed at elucidating TP receptor subtypes or conformational states in hematopoietic and platelet model systems. [1]

Monocyte TxA2 Receptor Signaling

The (-)-isomer of L-657926 demonstrates superior antagonist potency in human monocyte TxA2 receptors, outperforming standard reference antagonists including SQ29548 and ONO11113 in competitive binding assays . At 100 nM, the (-)-isomer attenuates I-BOP-induced intracellular calcium mobilization, validating its functional antagonism in live-cell signaling contexts. This potency profile positions L-657926 (specifically its (-)-enantiomer) as the antagonist of choice for investigations into TxA2-mediated monocyte activation, eicosanoid signaling in innate immunity, and the role of TP receptors in inflammatory processes where monocyte-lineage cells are the primary experimental system [1].

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